5-bromo-2,3-dihydro-1H-inden-2-amine
Overview
Description
5-Bromo-2,3-dihydro-1H-inden-2-amine is a chemical compound that belongs to the class of indene derivatives It is characterized by the presence of a bromine atom at the 5th position and an amine group at the 2nd position of the indene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2,3-dihydro-1H-inden-2-amine typically involves the bromination of 2,3-dihydro-1H-indene followed by amination. One common method is the bromination of 2,3-dihydro-1H-indene using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform. The resulting 5-bromo-2,3-dihydro-1H-indene is then subjected to amination using ammonia or an amine source under appropriate conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,3-dihydro-1H-inden-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of 2,3-dihydro-1H-inden-2-amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of 5-bromo-2,3-dihydro-1H-inden-2-one or 5-bromo-2,3-dihydro-1H-inden-2-carboxylic acid.
Reduction: Formation of 2,3-dihydro-1H-inden-2-amine.
Scientific Research Applications
5-Bromo-2,3-dihydro-1H-inden-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-2,3-dihydro-1H-inden-2-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-inden-2-amine: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-Chloro-2,3-dihydro-1H-inden-2-amine: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and applications.
5-Fluoro-2,3-dihydro-1H-inden-2-amine: Contains a fluorine atom, leading to distinct electronic and steric effects.
Uniqueness
5-Bromo-2,3-dihydro-1H-inden-2-amine is unique due to the presence of the bromine atom, which imparts specific reactivity and potential biological activities. The bromine atom can enhance the compound’s ability to participate in halogen bonding and influence its pharmacokinetic properties .
Properties
IUPAC Name |
5-bromo-2,3-dihydro-1H-inden-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3,9H,4-5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWAVYCTUVYJSMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC(=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60461613 | |
Record name | 5-BROMO-INDAN-2-YLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60461613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73536-88-6 | |
Record name | 5-BROMO-INDAN-2-YLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60461613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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